molecular formula C23H14N2O7 B11708143 2-oxo-2-phenylethyl 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

2-oxo-2-phenylethyl 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

Cat. No.: B11708143
M. Wt: 430.4 g/mol
InChI Key: WOMSHVZDJQSXIU-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylethyl 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is a synthetic organic compound with the molecular formula C23H14N2O7 and a molecular weight of 430.37 g/mol . This chemical features a phthalimide core, a structural motif prevalent in medicinal chemistry and materials science. The phthalimide group is known for its presence in compounds studied for their biological activity . Specifically, the incorporation of a nitro group on the isoindole-1,3-dione ring and a benzoate ester can be utilized to modulate the compound's electronic properties, reactivity, and interaction with biological targets. As a result, this molecule serves as a valuable building block or intermediate in organic synthesis and drug discovery efforts. Potential research applications include its use as a precursor for the development of protease inhibitors or as a key scaffold in the design of novel pharmacologically active agents. The compound requires cold-chain transportation to ensure stability . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C23H14N2O7

Molecular Weight

430.4 g/mol

IUPAC Name

phenacyl 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate

InChI

InChI=1S/C23H14N2O7/c26-19(14-5-2-1-3-6-14)13-32-23(29)15-9-11-16(12-10-15)24-21(27)17-7-4-8-18(25(30)31)20(17)22(24)28/h1-12H,13H2

InChI Key

WOMSHVZDJQSXIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of the 4-Nitro-1,3-Dioxoisoindole Moiety

The 4-nitro-1,3-dioxoisoindole core is synthesized from 4-nitrophthalic anhydride. Reacting 4-nitrophthalic anhydride with 4-aminobenzoic acid in refluxing acetic acid yields the amide-acid intermediate (Scheme 1). Cyclization under acidic conditions (e.g., concentrated H<sub>2</sub>SO<sub>4</sub>) forms the isoindole ring, producing 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoic acid.

Scheme 1 :

4-Nitrophthalic anhydride+4-aminobenzoic acidAcOH, refluxAmide-acid intermediateH2SO44-(4-Nitro-1,3-dioxoisoindol-2-yl)benzoic acid\text{4-Nitrophthalic anhydride} + \text{4-aminobenzoic acid} \xrightarrow{\text{AcOH, reflux}} \text{Amide-acid intermediate} \xrightarrow{\text{H}2\text{SO}4} \text{4-(4-Nitro-1,3-dioxoisoindol-2-yl)benzoic acid}

Esterification with 2-Oxo-2-Phenylethanol

The carboxylic acid group is activated for esterification via conversion to an acid chloride. Treatment with thionyl chloride (SOCl<sub>2</sub>) in dichloromethane generates the corresponding acid chloride, which is subsequently reacted with 2-oxo-2-phenylethanol in the presence of triethylamine (Et<sub>3</sub>N) to yield the target ester.

Optimized Conditions :

  • Solvent : Anhydrous dichloromethane

  • Temperature : 0°C to room temperature

  • Yield : 68–72% after purification by recrystallization (ethyl acetate/hexane).

Alternative Synthetic Strategies

Transesterification of Methyl Ester Intermediates

Methyl 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate serves as a precursor for transesterification. Reacting the methyl ester with 2-oxo-2-phenylethanol in toluene under acid catalysis (e.g., p-toluenesulfonic acid) at reflux affords the target compound. However, this method yields lower efficiency (45–50%) due to steric hindrance.

Coupling Reagent-Mediated Esterification

Employing coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) facilitates direct esterification of the benzoic acid intermediate. This approach avoids the need for acid chloride formation and achieves comparable yields (70–75%).

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : ν(C=O) ester at 1725 cm<sup>−1</sup>, ν(C=O) isoindole at 1700 cm<sup>−1</sup>, and ν(NO<sub>2</sub>) at 1530 cm<sup>−1</sup>.

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) : δ 8.45 (d, J = 8.4 Hz, 2H, Ar-H), 8.30–8.25 (m, 2H, isoindole-H), 7.95 (d, J = 8.4 Hz, 2H, Ar-H), 5.85 (s, 2H, OCH<sub>2</sub>CO), 3.90 (s, 2H, COCH<sub>2</sub>Ph).

  • <sup>13</sup>C NMR : δ 190.7 (C=O, ketone), 165.3 (C=O, ester), 160.1 (C=O, isoindole).

Crystallographic Insights

Single-crystal X-ray diffraction of analogous esters reveals planar aryl ketone and ester units with near-orthogonal orientation (88.6° dihedral angle). Intermolecular C–H···O and π–π interactions stabilize the crystal lattice.

Challenges and Optimization

Nitro Group Sensitivity

The nitro group’s electron-withdrawing nature complicates nucleophilic substitutions. Mitigation strategies include using polar aprotic solvents (DMF, DMSO) and low temperatures during cyclization.

Esterification Efficiency

Direct acid chloride coupling outperforms transesterification in yield and purity. Catalytic DMAP enhances reaction rates in coupling reagent methods .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate.

Scientific Research Applications

2-oxo-2-phenylethyl 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-oxo-2-phenylethyl 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table highlights key structural analogs and their differences:

Compound Name Substituents on Isoindole Ester Group Molecular Formula Molecular Weight Key Features
Target compound 4-nitro 2-oxo-2-phenylethyl benzoate C₂₃H₁₆N₂O₇* 444.39* High lipophilicity due to phenyl group; nitro enhances electron deficiency
4-(4-Nitro-1,3-dioxo-isoindol-2-yl)phenyl acetate 4-nitro Acetyl C₁₆H₁₀N₂O₆ 326.26 Simpler ester; lower molecular weight
2-{4-nitrophenyl}-2-oxoethyl 4-(5-methyl-1,3-dioxo-isoindol-2-yl)benzoate 5-methyl 2-oxo-2-(4-nitrophenyl)ethyl C₂₄H₂₂N₂O₇ 450.44 Nitrophenyl ester; methyl substituent on isoindole
4-(4-Nitro-1,3-dioxo-isoindol-2-yl)benzoic acid 4-nitro None (free carboxylic acid) C₁₅H₈N₂O₆ 312.24 Improved solubility due to acidic group; potential for salt formation
Quinolin-8-yl 4-(1,3-dioxo-isoindol-2-yl)benzoate None Quinolin-8-yl C₂₄H₁₄N₂O₄ 406.38 Aromatic quinoline ester; may enhance DNA intercalation properties

*Calculated based on structural similarity to and .

Key Observations:
  • Nitro Substitution : The 4-nitro group on the isoindole (shared with and ) introduces electron deficiency, which may stabilize the molecule or modulate reactivity in biological systems .
  • Isoindole Modifications : Methyl substitution () or absence of nitro groups () alters steric and electronic properties, affecting binding or toxicity profiles .
Genotoxicity Profile:

Compounds with the 1,3-dioxo-isoindol-2-yl moiety (e.g., C1–C6 in and ) exhibit lower genotoxicity than hydroxyurea (HU), a standard sickle cell disease (SCD) therapy. For example:

  • HU : Induced 7.8–33.7 micronucleated reticulocytes (MNRET)/1,000 cells at 12.5–100 mg/kg.
  • C1–C6 analogs : Showed <6 MNRET/1,000 cells at the same doses, indicating superior safety .

While the target compound’s genotoxicity is unreported, its structural similarity to C1–C6 (nitro-substituted isoindole esters) suggests it may follow this trend. However, the phenyl group in its ester could introduce novel metabolic pathways requiring further evaluation.

Anti-Inflammatory Potential:

and highlight that lipophilic modifications to isoindole derivatives (e.g., hydrophobic esters or hydrazides) enhance anti-inflammatory activity by improving TNF-α inhibition. The target compound’s phenyl group may similarly boost lipophilicity and potency compared to simpler esters like acetate .

Physicochemical Properties

  • Solubility : The free carboxylic acid () has higher aqueous solubility than esterified analogs. The target compound’s phenyl group likely reduces solubility, necessitating formulation strategies for bioavailability .
  • Stability : Nitro groups can confer photolytic or metabolic instability, but the isoindole core’s rigidity () may offset this.

Biological Activity

The compound 2-oxo-2-phenylethyl 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is a complex organic molecule with notable potential in medicinal chemistry. Its molecular formula is C24H16N2O7C_{24}H_{16}N_{2}O_{7} and it has been the subject of various studies focusing on its biological activities, particularly its anti-inflammatory and antibacterial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by case studies and research findings.

Molecular Structure

The compound features a unique structure characterized by:

  • Phenylethyl group : Contributing to hydrophobic interactions.
  • Nitro-substituted isoindole moiety : Implicated in biological activity.
  • Benzoate functionality : Enhancing solubility and stability.
PropertyValue
Molecular FormulaC24H16N2O7
Molecular Weight444.393 g/mol
CAS Number335390-89-1

Anti-inflammatory Activity

Research indicates that compounds similar to 2-oxo-2-phenylethyl 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate exhibit significant inhibition of cyclooxygenase enzymes (COX), particularly COX-2. This inhibition is crucial for reducing inflammation and pain.

Case Study: COX Inhibition

In a study evaluating the COX inhibitory activity of various derivatives, it was found that certain structural modifications yielded compounds with up to 47.1% COX-2 inhibition at a concentration of 20 μM. This suggests that similar modifications could enhance the efficacy of our compound in inflammatory conditions .

Antibacterial Activity

The antibacterial potential of this compound has also been explored. It has been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Research Findings

A series of derivatives were synthesized and tested for antibacterial properties. Some displayed comparable or superior activity to established antibiotics such as norfloxacin and chloramphenicol .

Antifungal Activity

In addition to antibacterial effects, the compound's antifungal properties were evaluated against strains like Candida albicans. The results indicated that certain derivatives exhibited promising antifungal activity, suggesting potential applications in treating fungal infections .

The proposed mechanism of action for the biological activities of 2-oxo-2-phenylethyl 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate involves:

  • Inhibition of COX Enzymes : Reducing prostaglandin synthesis.
  • Disruption of Bacterial Cell Walls : Leading to cell lysis.
  • Interference with Fungal Cell Membranes : Causing leakage and cell death.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-oxo-2-phenylethyl 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate?

  • Methodological Answer : The compound can be synthesized via condensation reactions between phthalimide derivatives and aromatic carboxylic acids. For example, sulfonamide derivatives of similar structures (e.g., 4-(1,3-dioxo-isoindol-2-yl)benzenesulfonamide) are prepared by reacting sulfanilamide with phthalic acid in DMF under reflux or microwave conditions. Microwave synthesis significantly improves yield (e.g., 88% vs. 50% for conventional methods) due to enhanced reaction kinetics and reduced side reactions . Key steps include purification via crystallization and characterization using TLC, NMR, and IR spectroscopy .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodological Answer : Purity is assessed using thin-layer chromatography (TLC) with solvent systems like petroleum ether:ethyl acetate (9:1). Structural confirmation relies on:

  • 1H/13C-NMR : Peaks for aromatic protons (δ 7.2–8.5 ppm), carbonyl groups (δ 165–175 ppm), and nitro substituents (δ 150–160 ppm) .
  • IR Spectroscopy : Absorption bands for C=O (1700–1750 cm⁻¹), NO₂ (1520–1350 cm⁻¹), and S=O (1150–1250 cm⁻¹) in related compounds .
  • Melting Point Analysis : Consistency with literature values (e.g., 278–280°C for analogs) .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, temperature) influence the synthesis of phthalimide-containing derivatives like this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions by stabilizing intermediates. Reflux conditions (100–120°C) promote esterification and amidation, while microwave irradiation reduces reaction time (e.g., from 6 hours to 20 minutes) and improves yield via uniform heating . For example, microwave-assisted synthesis of 4-(1,3-dioxo-isoindol-2-yl)benzenesulfonamide achieved 97% yield vs. 91% under conventional reflux .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies in NMR or IR data (e.g., unexpected splitting of aromatic proton signals) can arise from tautomerism or impurities. Solutions include:

  • Tautomer Analysis : Computational modeling (DFT) or variable-temperature NMR to identify dominant tautomeric forms .
  • Purification : Repeated crystallization or column chromatography to isolate the target compound from byproducts .
  • Cross-Validation : Comparing experimental data with synthesized analogs (e.g., 4-nitro-substituted isoindole derivatives) .

Q. How can molecular docking studies predict the bioactivity of this compound?

  • Methodological Answer : Molecular docking (using software like AutoDock Vina) evaluates binding affinity to target proteins (e.g., bovine serum albumin or anticonvulsant receptors). For example, analogs such as 4-(1,3-dioxo-isoindol-2-yl)-N′-benzohydrazide showed strong binding to BSA via hydrophobic interactions and hydrogen bonding, validated by fluorescence quenching and thermodynamic parameters (ΔG = −28 kJ/mol) .

Q. What are the challenges in scaling up laboratory-scale synthesis for preclinical studies?

  • Methodological Answer : Key challenges include:

  • Yield Optimization : Transitioning from microwave (small-scale) to conventional reactors may reduce efficiency. Continuous flow systems can mitigate this .
  • Purification : Scaling crystallization requires solvent optimization (e.g., ethanol/water mixtures for sodium salts of isoindole derivatives) .
  • Safety : Handling nitro groups (potential explosivity) requires controlled temperatures and inert atmospheres .

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